molecular formula C19H27N3O3 B267427 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

カタログ番号 B267427
分子量: 345.4 g/mol
InChIキー: QBFDXCDXQLLLMO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström's macroglobulinemia.

作用機序

TAK-659 binds to the active site of 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for B-cell survival and proliferation. The inhibition of 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide also leads to the disruption of the tumor microenvironment, including the inhibition of cytokine production and the recruitment of immune cells.
Biochemical and physiological effects:
TAK-659 has been shown to induce apoptosis in B-cells, both in vitro and in vivo. It also inhibits the proliferation and migration of B-cells, leading to a reduction in tumor burden. In addition, TAK-659 has been shown to modulate the immune system, including the activation of T-cells and natural killer cells.

実験室実験の利点と制限

TAK-659 has several advantages for use in lab experiments, including its high potency and selectivity for 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide. It also has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, TAK-659 has some limitations, including its relatively low solubility and potential for off-target effects.

将来の方向性

There are several potential future directions for the development of TAK-659 and other 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide inhibitors. One area of focus is the development of combination therapies, including the combination of 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide inhibitors with other targeted therapies or immunotherapies. Another area of interest is the development of predictive biomarkers for patient selection and monitoring of treatment response. Finally, there is a need for further research into the mechanisms of resistance to 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide inhibitors, and the development of strategies to overcome this resistance.

合成法

TAK-659 can be synthesized using a multistep process that involves the reaction of various starting materials, including 4-aminobenzamide, cyclohexyl isocyanate, and tetrahydrofuran. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学的研究の応用

TAK-659 has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. It has been shown to be effective in inhibiting 4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide activity and inducing apoptosis in B-cells. In addition, TAK-659 has demonstrated synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.

特性

製品名

4-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

分子式

C19H27N3O3

分子量

345.4 g/mol

IUPAC名

4-(cyclohexylcarbamoylamino)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H27N3O3/c23-18(20-13-17-7-4-12-25-17)14-8-10-16(11-9-14)22-19(24)21-15-5-2-1-3-6-15/h8-11,15,17H,1-7,12-13H2,(H,20,23)(H2,21,22,24)

InChIキー

QBFDXCDXQLLLMO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

正規SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。